molecular formula C18H11F3N2O B3288818 3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine CAS No. 853312-75-1

3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B3288818
CAS No.: 853312-75-1
M. Wt: 328.3 g/mol
InChI Key: POIIXVAOLCUFPN-UHFFFAOYSA-N
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Description

3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine (CAS: 111043-13-1) is a polycyclic heteroaromatic compound featuring an isoxazole fused to a pyridine core. Key structural attributes include:

  • Methyl group at position 3, enhancing steric bulk and metabolic stability.
  • Trifluoromethyl group at position 4, contributing to hydrophobic interactions and electron-withdrawing effects.
  • 2-Naphthyl substituent at position 6, providing extended aromaticity and steric bulk for target binding .

Its structural uniqueness lies in the combination of a trifluoromethyl group and a bulky naphthyl moiety, distinguishing it from related isoxazolo[5,4-b]pyridine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-naphthalen-2-yl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O/c1-10-16-14(18(19,20)21)9-15(22-17(16)24-23-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIIXVAOLCUFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853312-75-1
Record name 3-METHYL-6-(2-NAPHTHYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE
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Biological Activity

3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound belonging to the isoxazole family. Its unique structure, characterized by a trifluoromethyl group and a naphthyl moiety, suggests potential biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H11F3N2O
  • Molecular Weight : 328.288 g/mol
  • CAS Number : 853312-75-1

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer properties. The following sections detail its effects on various cancer cell lines and potential mechanisms of action.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Key findings include:

  • Cytotoxicity : In vitro studies have demonstrated that this compound shows potent cytotoxicity against human acute lymphoblastic leukemia (CEM-13) and acute monocytic leukemia (U-937) cell lines. The IC50 values reported range from 0.12 to 2.78 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry assays suggest that the compound induces apoptosis in cancer cells through activation of the intrinsic apoptotic pathway. This is evidenced by increased levels of p53 and caspase-3 cleavage in treated cells, leading to programmed cell death .

Comparative Biological Activity

To contextualize the activity of this compound, a comparison with similar compounds is useful:

CompoundIC50 (µM)Cancer Cell LineMechanism
Doxorubicin10.38MCF-7DNA intercalation
Tamoxifen10.38MCF-7Estrogen receptor modulation
This compound0.12 - 2.78CEM-13, U-937Apoptosis induction

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on Leukemia Cell Lines : A study assessed the effects of various isoxazole derivatives on CEM-13 and U-937 cell lines. The results indicated that this compound significantly outperformed many known anticancer agents in terms of cytotoxicity and apoptosis induction .
  • Mechanistic Insights : Another study utilized Western blot analysis to confirm that treatment with this compound leads to a marked increase in apoptotic markers such as cleaved caspase-3 and p53 activation in MCF-7 breast cancer cells, further validating its potential as an anticancer agent .

Future Directions

Given the promising biological activity exhibited by this compound, further research is warranted to explore:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Structural Modifications : Investigating structural analogs to enhance potency and selectivity for specific cancer types.
  • Combination Therapies : Exploring synergistic effects when combined with existing chemotherapeutics or targeted therapies.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of isoxazole derivatives, including those with trifluoromethyl substitutions. The presence of the trifluoromethyl group has been shown to enhance biological activity significantly. For instance, compounds similar to 3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine have been evaluated for their efficacy against various cancer cell lines.

  • Case Study : A study reported that a series of trifluoromethylated isoxazoles exhibited potent anti-cancer activity against MCF-7 breast cancer cells, with some compounds showing IC50 values as low as 2.63 μM, indicating strong potential for therapeutic development .

1.2 Mechanism of Action

The mechanism by which trifluoromethyl isoxazoles exert their anti-cancer effects often involves the modulation of estrogen receptors (ER). Compounds targeting ERα have been investigated for their ability to inhibit tumor growth in hormone-dependent cancers.

  • Research Findings : The incorporation of a trifluoromethyl group has been linked to improved binding affinity to estrogen receptors, enhancing the anti-tumor efficacy of these compounds .

Material Science

2.1 Synthesis and Characterization

The synthesis of this compound involves complex chemical processes that can lead to high-purity products suitable for research and industrial applications. The compound's molecular structure allows for various modifications, making it a versatile building block in material science.

  • Synthesis Methodology : A novel synthetic route has been developed that utilizes readily available precursors and metal-free conditions, yielding moderate to good product yields (40-70%) .

Comparison with Similar Compounds

A. Trifluoromethyl-Containing Analogs
  • 3-(3-Trifluoromethylphenyl)thiazolo[5,4-b]pyridine (6h) : Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to the trifluoromethyl group fitting into a hydrophobic pocket . In contrast, the target compound’s 2-naphthyl group may enhance binding affinity through π-π stacking or increased hydrophobicity.
  • 3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (21a) : Shows high synthetic yield (84%) and TLR7/8 agonist activity, suggesting trifluoromethyl groups are compatible with diverse biological targets .
B. Sulfonamide and Carboxylic Acid Derivatives
  • Sulfonamide isoxazolo[5,4-b]pyridines : Synthesized via microwave-assisted methods, these derivatives exhibit antibacterial activity, highlighting how sulfonamide groups introduce polar interactions absent in the target compound .
C. Sulfonyloxy and Piperidine-Substituted Analogs
  • 4-(3-Methylpiperidin-1-yl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines : Piperidine substituents improve TLR7 selectivity, demonstrating how nitrogen-containing rings modulate receptor specificity .

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl Group : Critical for hydrophobic binding across multiple analogs (e.g., 6h, DU619) .
  • phenyl or thienyl groups (e.g., 3-methyl-6-thienyl analog in ). 4-Fluorophenyl: Balances electronic effects and size for TLR agonism .
  • Polar Functional Groups : Carboxylic acids or sulfonamides improve solubility but may limit blood-brain barrier penetration .

Q & A

Q. What are the key considerations for synthesizing 3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine?

  • Methodological Answer : Synthesis typically involves cyclization reactions using precursors like aminopyridines or pyrazole derivatives. Critical factors include:
  • Reagent Selection : Use of phosphorus oxychloride or trifluoroacetic acid derivatives for introducing the trifluoromethyl group .
  • Temperature Control : Reactions often require reflux conditions (e.g., ethanol at 80°C) to ensure cyclization .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is essential for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the naphthyl and trifluoromethyl groups. For example, 19^{19}F NMR can resolve trifluoromethyl environments .
  • Mass Spectrometry (ESI-HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated or fluorinated derivatives .
  • IR Spectroscopy : Identifies functional groups like C=O or C-F stretches (1100–1200 cm1^{-1}) .

Q. What are common functionalization sites on the isoxazolo-pyridine core for derivatization?

  • Methodological Answer :
  • Position 6 : The naphthyl group can be replaced via Suzuki coupling for structure-activity relationship (SAR) studies .
  • Position 4 : The trifluoromethyl group allows substitution with other electron-withdrawing groups (e.g., nitro or cyano) using nucleophilic aromatic substitution .

Advanced Research Questions

Q. How can reaction yields be optimized when modifying electron-withdrawing groups on the core structure?

  • Methodological Answer :
  • Stoichiometric Adjustments : Increase equivalents of trifluoroacetic anhydride (1.2–1.5 equiv.) to drive trifluoromethylation .
  • Catalytic Additives : Use K2_2CO3_3 or Et3_3N to neutralize byproducts and improve reaction efficiency (e.g., 52–84% yields in similar systems) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. How can researchers address solubility challenges in biological assays for this compound?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability while improving aqueous solubility .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at Position 3 or 7 via post-synthetic functionalization .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Methodological Answer :
  • Assay Standardization : Compare IC50_{50} values under identical conditions (e.g., cell line, incubation time). For example, discrepancies in enzyme inhibition may arise from varying ATP concentrations .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro vs. in vivo results .

Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed methods .
  • Advanced questions emphasize mechanistic insights and reproducibility, critical for grant proposals or patent applications.
  • Contradictions in data should be resolved via systematic experimental replication and meta-analysis of analogous compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 2
3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

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